N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique molecular structure, which includes a furan ring, a thiophene ring, and a nitrobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Furan and Thiophene Rings: These rings are synthesized separately using standard organic synthesis techniques.
Sulfonylation: The thiophene ring undergoes sulfonylation to introduce the sulfonyl group.
Coupling Reaction: The furan and sulfonylated thiophene rings are coupled together using a suitable coupling agent.
Nitrobenzamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-nitrobenzamide can be compared with other similar compounds, such as:
- N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide .
- N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzamide .
These compounds share similar structural features but differ in their functional groups and biological activities
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S2/c20-17(12-4-1-5-13(10-12)19(21)22)18-11-15(14-6-2-8-25-14)27(23,24)16-7-3-9-26-16/h1-10,15H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKLZGWMUNUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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